Home > Products > Screening Compounds P39559 > 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide -

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide

Catalog Number: EVT-13550226
CAS Number:
Molecular Formula: C16H21N3O8
Molecular Weight: 383.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a metabolite derived from the tobacco-specific nitrosamine known as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This compound is of significant interest due to its role in carcinogenesis, particularly in relation to tobacco use. The compound is classified under organic compounds, specifically within the category of nitrosamines, which are known for their carcinogenic properties.

Source and Classification

The primary source of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is tobacco products, where it is formed as a metabolic byproduct. It belongs to the class of pyridines and derivatives, characterized by a six-membered aromatic heterocycle containing one nitrogen atom. This compound is classified as a carcinogen due to its association with various cancers, particularly lung and oral cancers, in users of tobacco products.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the following steps:

  1. Starting Material: The synthesis begins with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
  2. Glucuronidation Reaction: The compound undergoes glucuronidation, where a glucuronic acid moiety is transferred to the nitrogen atom of the nitrosamine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that facilitate the conjugation of glucuronic acid to various substrates.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (typically >95%).
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is C10H13N3O2C_{10}H_{13}N_{3}O_{2}. The structure features a pyridine ring attached to a butanone moiety, with a methyl group and a nitroso group contributing to its reactivity.

  • Molecular Weight: 207.23 g/mol
  • SMILES Notation: CN(CCCC(=O)c1cccnc1)N=O
  • InChI Key: FLAQQSHRLBFIEZ-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions and Technical Details

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release the parent nitrosamine.
  2. Deconjugation: In biological systems, it may undergo deconjugation back to its parent compound through enzymatic action.
  3. Oxidation: The compound can also be oxidized under certain conditions, potentially leading to more reactive intermediates that can interact with cellular macromolecules.
Mechanism of Action

Process and Data

The mechanism of action for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its conversion into reactive species that can form DNA adducts, leading to mutagenesis and carcinogenesis:

  • Formation of DNA Adducts: The nitroso group can react with DNA bases, forming stable adducts that interfere with normal DNA replication and repair processes.
  • Cellular Impact: These modifications can lead to mutations that promote oncogenesis, particularly in tissues exposed to tobacco smoke.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Flash Point: -20°C, indicating it is highly flammable.
  • Storage Conditions: Should be stored at -20°C for stability.

Relevant Data or Analyses

The compound has been shown to exhibit significant toxicity in laboratory studies, reinforcing its classification as a carcinogen. Its presence in tobacco products highlights the health risks associated with smoking.

Applications

Scientific Uses

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several applications in scientific research:

  • Carcinogenic Studies: Used extensively in studies investigating the mechanisms of tobacco-induced carcinogenesis.
  • Biomarker Research: Serves as a biomarker for exposure to tobacco-specific nitrosamines in epidemiological studies.
  • Toxicology Assessments: Utilized in toxicological assessments to evaluate the risks associated with tobacco products.

This detailed analysis underscores the importance of understanding 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide not only for its chemical properties but also for its implications in public health related to tobacco use.

Metabolic Pathways and Biotransformation Mechanisms

Role in Xenobiotic Metabolism of Tobacco-Specific Nitrosamines

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-β-D-Glucuronide (NNAL-Glu) is a critical detoxification metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent procarcinogen abundant in tobacco products and smoke, requiring metabolic activation to exert carcinogenicity. NNAL-Glu formation represents a primary detoxification pathway, facilitating the excretion of NNK-derived metabolites. In in vivo studies using F344 rats administered radiolabeled NNAL-Glu, over 90% of radioactivity was excreted in urine within 24 hours, with 81.2% ± 3.1% recovered as unchanged NNAL-Glu. Only 3.6% ± 1.7% underwent deconjugation back to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), indicating the stability of this conjugate in vivo [1].

Tissue distribution studies reveal that NNAL-Glu formation is inducible. Phenobarbital (PB)-treated rats exhibited detectable NNAL-Glu in plasma, kidney, liver, lung, and pancreas following intraperitoneal NNK administration. In contrast, control rats showed significantly lower concentrations, limited to plasma, kidney, and liver. This tissue-specific distribution suggests that PB-inducible UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT2B subfamily members, play a dominant role in NNAL-Glu biosynthesis in extrahepatic tissues [4] [9]. Crucially, while NNAL-Glu is generally considered a detoxification product, its presence in tissues like the lung—a primary target of NNK carcinogenicity—warrants further investigation into potential local reactivation pathways [4].

Table 1: Metabolic Fate of Radiolabeled NNAL-Glu in F344 Rats (24h Post-IV Dose)

MetabolitePercentage of Total Radioactivity Excreted (Mean ± SD)Metabolic Significance
Unchanged NNAL-Glu81.2% ± 3.1%Primary detoxification product, stable
NNAL (Deconjugated)3.6% ± 1.7%Bioactive intermediate, potential reactivation
α-Hydroxylation Products11.5% ± 2.2%Carcinogenic activation pathway intermediates
N-Oxidation Products3.6% ± 1.6%Alternative detoxification/metabolic pathway

Enzymatic Glucuronidation Pathways Involving UDP-Glucuronosyltransferases

NNAL glucuronidation exhibits remarkable interindividual variability, primarily governed by genetic polymorphisms in specific UGT enzymes. Human liver microsomal studies demonstrate 70-fold variability in NNAL-N-glucuronide (NNAL-N-Gluc) formation and 50-fold variability in NNAL-O-glucuronide formation. This variability correlates strongly with functional polymorphisms in UGT1A4 and UGT2B7 genes [2]:

  • UGT1A4 (Codón 24 Pro>Thr Polymorphism): Microsomes from subjects homozygous for the variant allele (UGT1A4(24Thr)/UGT1A4(24Thr)) exhibited significantly higher NNAL-N-Gluc formation activity compared to those homozygous for the wild-type allele (UGT1A4(24Pro)/UGT1A4(24Pro)) (P < 0.05). Subjects exhibiting high NNAL-N-Gluc activity were significantly more likely to carry the UGT1A4(24Thr)/UGT1A4(24Thr) genotype.
  • UGT2B7 (Codón 268 His>Tyr Polymorphism): Microsomes from subjects homozygous for the variant allele (UGT2B7(268Tyr)/UGT2B7(268Tyr)) exhibited significantly lower NNAL-O-Gluc formation activity compared to those homozygous for the wild-type allele (UGT2B7(268His)/UGT2B7(268His)) (P < 0.025). Subjects exhibiting low NNAL-O-Gluc activity were significantly more likely to carry the UGT2B7(268Tyr)/UGT2B7(268Tyr) genotype.

These findings establish a clear genotype-phenotype correlation, indicating that UGT1A4 primarily governs N-glucuronidation of NNAL (attaching glucuronic acid to the pyridine nitrogen), while UGT2B7 governs O-glucuronidation (attaching glucuronic acid to the carbinol carbon of NNAL). The NNAL-N-Gluc:NNAL-O-Gluc formation ratio varies up to 20-fold between individuals, further highlighting the complex interplay between these enzymes and their genetic determinants in defining an individual's detoxification capacity for NNK metabolites [2]. This genetic regulation significantly impacts the detoxification efficiency of NNAL, a key bioactive and potentially carcinogenic intermediate of NNK.

Table 2: Impact of UGT Polymorphisms on NNAL Glucuronidation Activity in Human Liver Microsomes

UGT IsoformPolymorphism (Codon)GenotypeEffect on NNAL Glucuronidation ActivityStatistical Significance (P-value)
UGT1A424 Pro>Thr(24Thr)/(24Thr)↑ NNAL-N-Gluc Formation< 0.05
UGT1A424 Pro>Thr(24Pro)/(24Pro)↔ NNAL-N-Gluc Formation (Baseline)Reference
UGT2B7268 His>Tyr(268Tyr)/(268Tyr)↓ NNAL-O-Gluc Formation< 0.025
UGT2B7268 His>Tyr(268His)/(268His)↔ NNAL-O-Gluc Formation (Baseline)Reference

Comparative Analysis of Phase I vs. Phase II Metabolic Activation

The metabolic fate of NNK involves competing Phase I (activation) and Phase II (detoxification) pathways, determining its carcinogenic potential. NNAL-Glu represents the terminal Phase II metabolite, competing directly with Phase I activation routes:

  • Phase I Activation Pathways: NNK undergoes cytochrome P450 (CYP, primarily CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP3A4)-mediated α-hydroxylation at two sites:
  • Methylene Hydroxylation: Generates 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) intermediates. NNAL retains carcinogenic potential and can undergo further activation via α-hydroxylation or detoxification via glucuronidation.
  • Methyl Hydroxylation: Generates highly reactive 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (HO-methyl NNK), which spontaneously decomposes to form DNA-alkylating species (methanediazohydroxide and 4-oxo-1-(3-pyridyl)-1-butanone). HO-methyl NNK can also be directly glucuronidated to form HO-methyl NNK-Gluc (detected in PB-treated rats), a stable conjugate that potentially serves as a detoxification product or a transport form [4] [9]. The detection of α-hydroxylation products (11.5% ± 2.2%) derived from NNAL-Glu itself in rat urine indicates that even this detoxified conjugate can undergo some degree of bioactivation in vivo [1].
  • Phase II Detoxification Pathways: The primary detoxification route involves glucuronidation:
  • UGT-Mediated Glucuronidation: Conjugation of glucuronic acid to NNAL (forming NNAL-Glu) or HO-methyl NNK (forming HO-methyl NNK-Gluc) dramatically increases water solubility, facilitating renal excretion. As noted, UGT1A4 and UGT2B7 are key human enzymes catalyzing NNAL-N-Gluc and NNAL-O-Gluc formation, respectively [2] [3].

The quantitative significance of NNAL glucuronidation as a detoxification pathway is dose-dependent. Studies in F344 rats and A/J mice showed that at a high NNK dose (500 µmol/kg), NNAL-Glu accounted for 8% and 22% of total urinary metabolites, respectively, within 48 hours. However, the proportion of NNAL and NNAL-Glu excreted decreased significantly with lower NNK doses. At a very low dose (0.005 µmol/kg), NNAL and NNAL-Glu became undetectable in urine, while metabolites from α-hydroxylation and N-oxidation pathways remained substantial. This indicates that glucuronidation is a quantitatively minor detoxification pathway for NNK at environmentally relevant low doses, emphasizing the potential dominance of activation pathways under these conditions [5]. This dose-dependent shift underscores the critical balance between metabolic activation leading to carcinogen-DNA adducts and detoxification facilitating excretion, where NNAL-Glu plays a variable but contextually important role.

Properties

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

Molecular Formula

C16H21N3O8

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1

InChI Key

OCZWZVHMLRFHQX-SBJFKYEJSA-N

Canonical SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O

Isomeric SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.